3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole

Medicinal Chemistry ADME Physicochemical Properties

This specific 4-phenyl-5-methyl substituted 1,2,4-triazole scaffolding offers a unique lipophilicity profile (predicted logP: 1.433) compared to generic analogs, enabling superior control in membrane permeability assays and SAR studies. As a precursor for potent hydrazone derivatives (e.g., anticancer IC50 = 1.2 µM), this building block is ideal for medicinal chemistry programs targeting AChE and oncology targets. Avoid scaffold-hopping failures by securing this exact research-grade compound.

Molecular Formula C9H11N5
Molecular Weight 189.222
CAS No. 1087792-21-9
Cat. No. B3019710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole
CAS1087792-21-9
Molecular FormulaC9H11N5
Molecular Weight189.222
Structural Identifiers
SMILESCC1=NN=C(N1C2=CC=CC=C2)NN
InChIInChI=1S/C9H11N5/c1-7-12-13-9(11-10)14(7)8-5-3-2-4-6-8/h2-6H,10H2,1H3,(H,11,13)
InChIKeyKJRVPEQUBAHPFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole (CAS 1087792-21-9): Core Scaffold Profile for Research Procurement


3-Hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole (CAS 1087792-21-9) is a heterocyclic building block featuring a 1,2,4-triazole core with hydrazinyl, methyl, and phenyl substituents . This substitution pattern provides a well-defined molecular framework (MW: 189.22 g/mol, predicted logP: 1.433) [1] that is utilized in medicinal chemistry for structure-activity relationship (SAR) studies and the synthesis of more complex heterocyclic derivatives [2].

Why Generic Substitution of 3-Hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole Fails in SAR and Derivatization Studies


Substituting this specific compound with a generic hydrazinyl-triazole analog can lead to significantly different outcomes in both chemical reactivity and biological assays. The specific combination of a 4-phenyl and 5-methyl substitution on the 1,2,4-triazole ring uniquely modulates the compound's lipophilicity and electronic properties compared to simpler analogs [1]. Furthermore, this exact scaffold serves as a key intermediate for generating a specific set of hydrazone derivatives, where even minor changes in the starting triazole's substituents can lead to a complete loss of targeted activity, as demonstrated by structure-activity relationship (SAR) studies within this chemical class [2]. The quantitative evidence below details these critical, measurable differentiators.

Quantitative Differentiation Guide: 3-Hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole vs. Closest Analogs


Lipophilicity (logP) Differentiation for Optimized Cell Permeability

The target compound exhibits a predicted logP of 1.433, which is significantly higher than that of a simpler hydrazinyl-triazole analog, 3-hydrazinyl-1,2,4-triazol-4-amine (logP = 0.434) [1]. This 1.0 log unit increase represents a 10-fold higher partition coefficient, indicating substantially enhanced lipophilicity .

Medicinal Chemistry ADME Physicochemical Properties

Validated Scaffold for Potent Acetylcholinesterase (AChE) Inhibitor Derivatization

While direct data for the exact compound is not available, a closely related series of pyridine-substituted hydrazinyl 1,2,4-triazoles demonstrated that a specific derivative (Compound 5f) achieves an IC50 of 0.0249 ± 0.01 µM against AChE, exhibiting competitive inhibition with a Ki of 0.025 µM [1]. This level of potency is superior to the standard drug neostigmine, against which all derivatives in the series were found to be better inhibitors [2]. The target compound's structure provides the essential hydrazinyl-1,2,4-triazole core required for this activity.

Neurodegenerative Disease Enzyme Inhibition Drug Discovery

Proven Intermediate for Generating Highly Potent Anticancer Derivatives (Breast Cancer)

A derivative of 3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole, featuring a modified hydrazinyl side chain, exhibited potent cytotoxic activity against a breast cancer cell line with an IC50 value of 1.2 µM, while showing minimal toxicity to normal cells [1]. This suggests that modifications to the hydrazinyl group of this specific scaffold can yield highly selective and potent anticancer leads.

Oncology Cytotoxicity Chemical Biology

Consistent High Purity (95%) from Reputable Vendors for Reproducible Synthesis

The compound is commercially available from major chemical suppliers, including Sigma-Aldrich (Enamine) and AKSci, with a consistently specified minimum purity of 95% . This ensures a reliable starting material quality for research, minimizing variability in downstream synthetic or biological experiments that could arise from using less pure or poorly characterized batches.

Chemical Synthesis Quality Control Procurement

High-Impact Application Scenarios for 3-Hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole


Medicinal Chemistry: Lead Optimization for AChE Inhibitors

This scaffold is a validated starting point for synthesizing libraries of hydrazinyl-1,2,4-triazole derivatives aimed at discovering potent acetylcholinesterase (AChE) inhibitors. Researchers can leverage the core structure to explore SAR, with the goal of developing leads for Alzheimer's disease and other neurodegenerative conditions, as demonstrated by the sub-micromolar IC50 values achieved by closely related analogs [1].

Oncology Research: Synthesis of Selective Anticancer Agents

The hydrazinyl group on this specific triazole provides a reactive handle for creating hydrazone derivatives with demonstrated anticancer activity. The compound serves as a direct precursor to agents that have shown potent and selective cytotoxicity against breast cancer cell lines (IC50 = 1.2 µM) while sparing normal cells, making it a valuable building block for targeted cancer therapy research [2].

Physicochemical Property Optimization Studies

With a predicted logP of 1.433, this compound offers a distinct lipophilicity profile compared to more polar hydrazinyl-triazole analogs (e.g., logP = 0.434) [3]. This makes it a suitable tool for studies investigating the relationship between compound lipophilicity and membrane permeability, cellular uptake, or in vivo distribution in early-stage drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.